Dose-Dependent Reversal of Scopolamine-Induced Amnesia: Itameline vs. Tacrine (THA)
In a rat model of scopolamine-induced working memory impairment, oral administration of Itameline (RU-47213) significantly reduced memory deficits. The effective dose range for Itameline was 0.2 to 2 mg/kg, while the reference cholinesterase inhibitor tacrine (THA) required doses of 1 to 5 mg/kg to achieve comparable anti-amnesic effects [1]. This indicates a quantitatively lower active dose threshold for Itameline.
| Evidence Dimension | Effective dose range for reversing scopolamine-induced memory deficits |
|---|---|
| Target Compound Data | 0.2 - 2 mg/kg (oral) |
| Comparator Or Baseline | Tacrine (THA): 1 - 5 mg/kg (oral) |
| Quantified Difference | Itameline active at doses 5- to 10-fold lower than tacrine at the lower bound. |
| Conditions | Male Wistar rats; scopolamine (0.1 mg/kg SC) administered 15 min prior to testing in radial maze and T-maze tasks. |
Why This Matters
This direct comparison demonstrates that Itameline achieves functional cognitive reversal at significantly lower oral doses than a clinically used cholinesterase inhibitor, indicating higher relative potency in this specific in vivo model of cholinergic hypofunction.
- [1] M'Harzi, M., et al. (1997). Ameliorating Effects of RU 47213, A Novel Oral and Long-lasting Cholinomimetic Agent, on Working Memory Impairments in Rats. Pharmacology Biochemistry and Behavior, 56(4), 663-668. View Source
